
(2-Bromoprop-2-en-1-yl)(tributyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is an organotin compound that features a brominated propenyl group attached to a tributylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoprop-2-en-1-yl)(tributyl)stannane typically involves the reaction of tributylstannane with a brominated propenyl precursor. One common method is the Appel reaction, which involves the use of triphenylphosphine and carbon tetrabromide to convert an alcohol to a bromide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired stannane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through distillation or chromatography to ensure high purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoprop-2-en-1-yl)(tributyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.
Reduction Reactions: The stannane moiety can act as a reducing agent in certain reactions, particularly in the presence of radical initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triphenylphosphine and Carbon Tetrabromide: For the Appel reaction to synthesize the compound.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Nucleophiles: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkyl or aryl stannanes, while radical reactions can produce cyclized or deoxygenated products .
Aplicaciones Científicas De Investigación
(2-Bromoprop-2-en-1-yl)(tributyl)stannane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2-Bromoprop-2-en-1-yl)(tributyl)stannane involves its ability to participate in radical reactions. The stannane moiety can donate a hydrogen atom to form a radical intermediate, which can then undergo further reactions. The bromine atom can also be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin Hydride: Similar to tributyltin hydride but with different steric and electronic properties.
Organolithium Compounds: Used in similar substitution and radical reactions but with different reactivity profiles.
Uniqueness
(2-Bromoprop-2-en-1-yl)(tributyl)stannane is unique due to its combination of a brominated propenyl group and a tributylstannane moiety, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to participate in both radical and substitution reactions makes it a valuable compound in organic synthesis and other scientific research applications .
Propiedades
Número CAS |
121758-21-2 |
|---|---|
Fórmula molecular |
C15H31BrSn |
Peso molecular |
410.0 g/mol |
Nombre IUPAC |
2-bromoprop-2-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C3H4Br.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;1-2H2; |
Clave InChI |
IJVXRTVTQUHVIO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
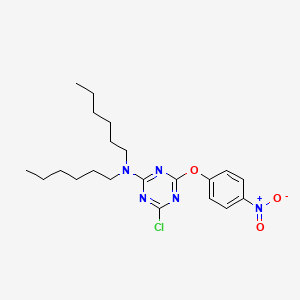
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
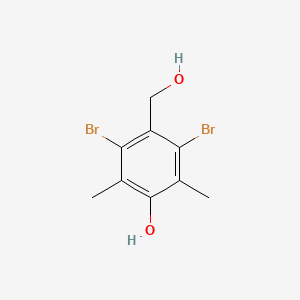
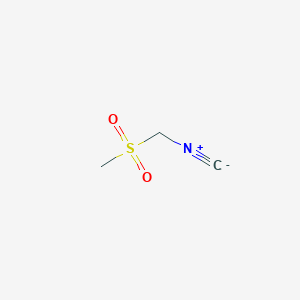

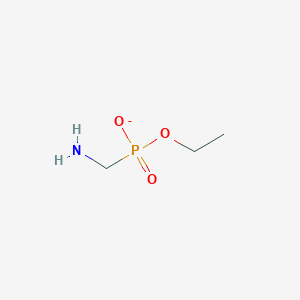
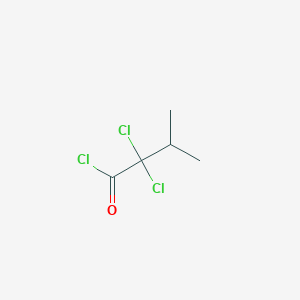

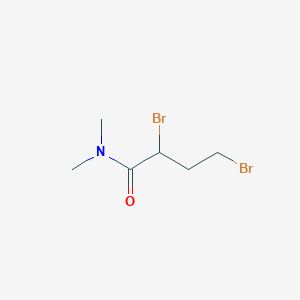
![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)

